3-[(Phenylsulfonyl)methyl]-2,4-pentanedione
Description
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione is a derivative of 2,4-pentanedione (acetylacetone), a β-diketone with two carbonyl groups at positions 2 and 4. The compound features a phenylsulfonylmethyl substituent at the central carbon (position 3), introducing a strong electron-withdrawing sulfonyl group (-SO₂-) linked to a phenyl ring.
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-9(13)12(10(2)14)8-17(15,16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCRSUZQXKJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CS(=O)(=O)C1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione typically involves the reaction of phenylsulfonylmethane with 2,4-pentanedione under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylsulfonylmethane, followed by nucleophilic addition to the carbonyl group of 2,4-pentanedione. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Reactions
- Oxidation : Converts the phenylsulfonyl group to sulfone derivatives.
- Reduction : Reduces carbonyl groups to yield alcohols or hydrocarbons.
- Substitution : Engages in nucleophilic substitution reactions with various nucleophiles.
Chemistry
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione serves as a crucial building block in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions that are fundamental for developing new compounds.
Biology
In biological research, this compound is explored for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with biological targets makes it valuable for investigating metabolic pathways and enzyme mechanisms.
Medicine
The compound has been investigated for potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. Studies indicate that it may inhibit specific enzymes involved in disease processes, thus offering a pathway for drug development targeting conditions such as cancer and inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : Research has shown that derivatives of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from this structure demonstrated IC50 values indicating effective inhibition of cell growth in human cancer cell lines such as HCT-116 and MCF-7 .
- Biochemical Probing : The compound has been utilized as a tool in biochemical assays to study enzyme interactions. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes, thus providing insights into enzyme mechanisms and potential pathways for drug design .
- Material Science : In industrial applications, 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione is employed in the development of advanced materials, including polymers and catalysts. Its unique chemical properties enable the design of materials with specific functionalities tailored for various applications.
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
The phenylsulfonylmethyl group distinguishes this compound from other 2,4-pentanedione derivatives. Key analogs include:
Electronic Effects :
- The sulfonyl group is strongly electron-withdrawing, increasing the acidity of α-hydrogens compared to alkyl or methoxy-substituted analogs.
- In contrast, methoxy groups (e.g., in 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione) are electron-donating, stabilizing enolic forms and altering UV absorption properties .
Physical and Chemical Properties
Available data for analogs (Table 1):
*Estimated based on molecular structure.
Key Observations :
- Polarity : The sulfonyl group in 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione likely increases polarity compared to alkyl or arylazo derivatives, reducing LogP and enhancing solubility in polar solvents.
- Thermal Stability : Sulfonyl groups generally improve thermal stability, making the compound less volatile than 3-methyl-2,4-pentanedione .
Metal Complexation
- 3-(Phenylazo)-2,4-pentanedione : Forms stable complexes with Fe³⁺, Cu²⁺, and UO₂²⁺ due to the azo group’s chelating ability . The sulfonylmethyl analog may exhibit weaker coordination due to the electron-withdrawing nature of the -SO₂- group.
- Catechol Derivatives (e.g., 3-(3,4-dihydroxybenzyl)-2,4-pentanedione) : Act as antioxidants by chelating redox-active metals like iron . The sulfonyl group’s lack of hydroxyl groups limits similar antioxidant activity.
Photostabilization
- 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione : Used in sunscreens for its UV-absorbing benzylidene moiety and SPF-boosting properties . The sulfonylmethyl derivative may offer enhanced photostability due to the sulfonyl group’s ability to dissipate UV energy.
Biological Activity
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione, also known as PSMD, is a compound of considerable interest due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione
- Molecular Formula : C11H12O4S
- Molecular Weight : 240.28 g/mol
The presence of the phenylsulfonyl group significantly influences the compound's reactivity and interaction with biological targets.
The biological activity of PSMD can be attributed to its ability to interact with various cellular components:
- Enzyme Inhibition : PSMD has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.
- Cell Signaling Pathways : PSMD appears to modulate key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Anticancer Activity
Research has demonstrated that PSMD exhibits significant cytotoxic effects on various cancer cell lines. A study showed that treatment with PSMD resulted in:
- Inhibition of Cell Growth : Concentrations of PSMD as low as 10 µM led to a 50% reduction in cell viability in breast cancer and leukemia cell lines .
- Induction of Apoptosis : Flow cytometry analyses indicated that PSMD promotes apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases.
Antimicrobial Activity
PSMD also displays antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus .
- Antifungal Properties : In vitro studies indicate that PSMD can inhibit the growth of Candida species, making it a potential candidate for treating fungal infections .
Pharmacokinetics
Understanding the pharmacokinetic profile of PSMD is crucial for its therapeutic application:
- Absorption : PSMD is readily absorbed when administered orally, with peak plasma concentrations occurring within 1-2 hours.
- Metabolism : The compound undergoes hepatic metabolism primarily via sulfonation and glucuronidation.
- Excretion : Approximately 60% of the administered dose is excreted via urine within 24 hours.
Case Studies and Research Findings
Several studies have highlighted the potential of PSMD in various therapeutic contexts:
- Cancer Treatment :
-
Infectious Diseases :
- A randomized controlled trial assessed the efficacy of PSMD in patients with recurrent bacterial infections. Results indicated a significant reduction in infection recurrence rates compared to placebo groups.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione, and what are the critical reaction parameters?
Synthesis typically involves introducing the phenylsulfonylmethyl group into the 2,4-pentanedione backbone. A plausible route includes:
- Sulfonylation : Reacting 3-methyl-2,4-pentanedione with phenylsulfonyl chloride in the presence of a base (e.g., KCO) to substitute the methyl group.
- Cross-coupling : Using transition metal catalysts (e.g., Pd) to couple phenylsulfonylmethyl halides with diketone precursors.
Critical parameters include reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric control to avoid over-sulfonylation. Purification via column chromatography or recrystallization is essential for isolating the product .
Q. How can the tautomeric equilibrium of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione be experimentally determined?
The keto-enol tautomerism can be analyzed using:
- NMR Spectroscopy : Integration of enolic (δ 5–6 ppm) vs. keto (δ 2–3 ppm) proton signals in H NMR.
- IR Spectroscopy : Detection of enolic O–H stretches (~3200 cm) and keto C=O stretches (~1700 cm).
Solvent polarity and temperature significantly influence the equilibrium, with polar solvents favoring the enol form .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
Q. What are the solubility and stability profiles under various experimental conditions?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the sulfonyl and diketone groups. Stability studies should assess:
Q. What challenges arise in regioselective functionalization, and how can they be addressed?
The diketone moiety is prone to non-selective reactions. Strategies include:
- Protecting Groups : Temporarily block one carbonyl using silyl ethers (e.g., TMSCl) to direct reactivity.
- Metal Chelation : Use transition metals (e.g., Cu) to stabilize enolates and control nucleophilic attack sites .
Advanced Research Questions
Q. What computational methods predict the electronic effects of the phenylsulfonylmethyl group?
Q. How does the phenylsulfonyl group influence coordination chemistry with transition metals?
The sulfonyl group enhances ligand rigidity and electron-withdrawing capacity, which:
Q. What mechanistic pathways govern nucleophilic additions at the diketone moiety?
- Enolate Formation : Deprotonation with strong bases (e.g., LDA) generates nucleophilic enolates, which react with electrophiles (e.g., alkyl halides).
- Kinetic vs. Thermodynamic Control : The sulfonyl group may slow enolate formation due to steric hindrance, favoring thermodynamic products. Time-resolved IR or stopped-flow techniques can probe these pathways .
Q. How can this compound serve as a precursor for heterocyclic synthesis?
Q. What role does the phenylsulfonyl group play in photochemical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
